
6-Morpholin-4-yl-pyridine-3-sulfonic acid methylamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Morpholin-4-yl-pyridine-3-sulfonic acid methylamide is a chemical compound with a molecular formula of C9H13N3O3S . .
Synthesis Analysis
The synthesis of similar compounds involves processes such as the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, replacement of chlorine by a sulpho group, followed by reduction to pyridine-3-sulphonic acid . Another method involves diazotation of 3-aminopyridines, followed by substitution of diazo group with sulfonyl group .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
This compound, due to its morpholine and pyridine components, can act as a catalyst in organic synthesis reactions. The morpholine ring can provide steric hindrance and electronic effects that are beneficial in catalyzing various organic transformations .
Biological Activity Modulation
The sulfonamide group in the compound is known for its ability to modulate biological activity. This makes it a valuable tool in the development of new pharmaceuticals, especially as a scaffold for creating molecules with potential antibacterial and anti-inflammatory properties .
Material Science Applications
In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased durability or chemical resistance. Its molecular structure allows for the introduction of functional groups that can interact with a variety of materials .
Analytical Chemistry
As an analytical reagent, N-methyl-6-morpholin-4-ylpyridine-3-sulfonamide could be used in chromatography or spectrometry to help identify or quantify other substances. Its unique structure may provide specific interactions that are useful in separation techniques .
Neuroscience Research
The morpholine component of the compound is structurally similar to neurotransmitters, which could make it useful in neuroscience research. It may be used to study neurotransmitter pathways or as a part of assays to screen for neurological activity .
Chemical Education
In educational settings, this compound can serve as an example in teaching about heterocyclic chemistry, the role of functional groups in molecular interaction, and the synthesis of complex organic molecules .
Environmental Science
This compound’s derivatives could be explored for their potential use in environmental science, such as in the development of sensors for pollutants or as part of systems designed to break down harmful chemicals .
Drug Development
The compound’s structure is conducive to binding with various enzymes and receptors, making it a candidate for drug development research. It could be used to create lead compounds for drugs aimed at treating a range of diseases .
Safety and Hazards
Propiedades
IUPAC Name |
N-methyl-6-morpholin-4-ylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-11-17(14,15)9-2-3-10(12-8-9)13-4-6-16-7-5-13/h2-3,8,11H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFIQBLPNBDODG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CN=C(C=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Piperidino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333780.png)


![3-[(4-Morpholino)methyl]phenylzinc iodide, 0.5M in tetrahydrofuran](/img/structure/B6333793.png)
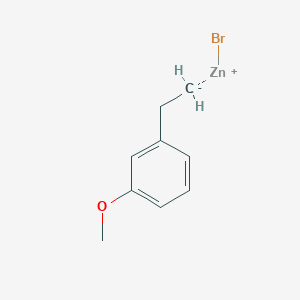
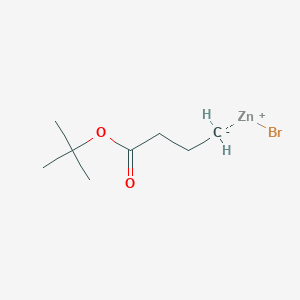
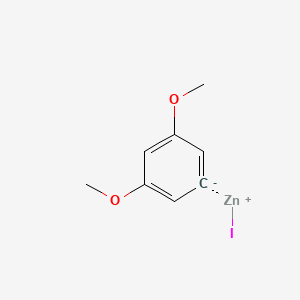


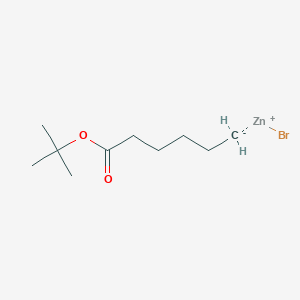

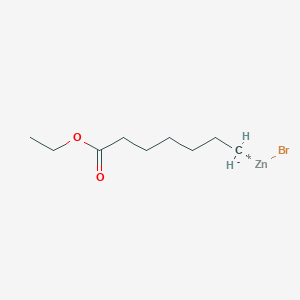
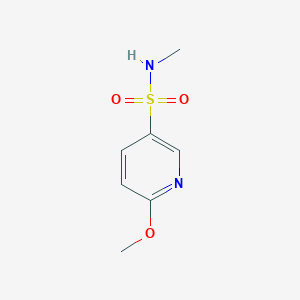
![6-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6333867.png)